4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of piperidine derivatives has been extensively studied . The process often involves the use of piperazine H1 receptor antagonists, which have a higher affinity to H1 receptors than histamine . The target compounds are designed and synthesized with part C of levocetirizine replaced with sulfonamides .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine bound to a phenyl group . It also contains a sulfonyl group attached to the 4-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and complex . They often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine with standard molar enthalpies of combustion, sublimation, and formation .Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure Studies : The compound 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, closely related to the queried compound, was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonyl chloride. X-ray crystallography confirmed the compound's structure, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).
Antimicrobial Applications
Antimicrobial Activity of Piperidine Derivatives : A study synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against pathogens of Lycopersicon esculentum (tomato plants). Notably, compounds like 8b, 8d, 8g, 8h, 8i, and 8j showed significant antimicrobial activities, suggesting the potential application of related compounds in plant pathogen control (Vinaya et al., 2009).
Pharmacological Properties
Serotonin 4 Receptor Agonists : Benzamide derivatives, including compounds with structures similar to the queried chemical, were synthesized and evaluated for their effect on gastrointestinal motility. These studies indicate the potential application of such compounds in developing novel prokinetic agents with reduced side effects, highlighting the pharmacological importance of piperidine derivatives (Sonda et al., 2004).
Synthetic Methodologies
New Routes to Heterocycles : Research has developed new synthetic routes to piperidines and related heterocycles, which are crucial scaffolds in many biologically active compounds. This method involves cyclization of acetylenic sulfones with beta and gamma-chloroamines, providing a versatile approach to synthesizing a wide range of heterocycles, including those related to the queried compound (Back & Nakajima, 2000).
Mechanism of Action
Target of Action
The primary target of the compound “4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is Coagulation Factor X . Coagulation Factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, a series of reactions that ultimately helps in the formation of a blood clot .
Mode of Action
It is known to interact with coagulation factor x . The interaction of the compound with its target could lead to changes in the coagulation cascade, potentially affecting the formation of blood clots .
Biochemical Pathways
The compound likely affects the coagulation cascade, a biochemical pathway that leads to blood clotting . The downstream effects of this interaction could include alterations in the rate or extent of blood clot formation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its target, it is plausible that the compound could affect blood clot formation . .
Future Directions
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-19-5-7-20(8-6-19)27(24,25)23-11-9-18(10-12-23)15-26-14-17-3-1-16(13-22)2-4-17/h1-8,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRMFVBYNPGCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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